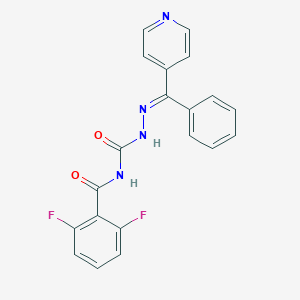
7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one, also known as Coumarin, is a natural compound that has been widely studied for its various biological activities. Coumarin is a white crystalline solid and has a sweet odor. It is commonly found in plants such as tonka beans, sweet clover, and cassia cinnamon. Coumarin has been used in the food and cosmetic industry as a flavoring agent and fragrance.
Mecanismo De Acción
The mechanism of action of coumarin is still not fully understood. It is believed to inhibit the activity of various enzymes such as cytochrome P450, which is involved in the metabolism of drugs and toxins. 7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one has also been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anticoagulant effects by inhibiting the activity of thrombin and factor Xa.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one has several advantages for lab experiments. It is readily available and easy to synthesize. This compound is also relatively inexpensive compared to other compounds used in research. However, coumarin has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. This compound is also unstable in the presence of light and air, which can affect its biological activity.
Direcciones Futuras
There are several future directions for the research on coumarin. One area of research is the development of coumarin derivatives with improved biological activity. Another area of research is the study of the mechanism of action of coumarin. The development of new methods for the synthesis of coumarin is also an area of interest. Additionally, the potential use of coumarin as a therapeutic agent for various diseases is an area of research that requires further investigation.
Conclusion:
In conclusion, coumarin is a natural compound that has been widely studied for its various biological activities. The synthesis of coumarin can be achieved through various methods, with the Pechmann condensation reaction being the most commonly used method. 7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one has several advantages for lab experiments but also has some limitations. The future directions for the research on coumarin include the development of coumarin derivatives, the study of its mechanism of action, and the potential use of coumarin as a therapeutic agent.
Métodos De Síntesis
7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one can be synthesized through various methods such as the Pechmann condensation reaction, Knoevenagel condensation reaction, and Perkin reaction. The Pechmann condensation reaction is the most commonly used method for the synthesis of coumarin. This reaction involves the condensation of phenols with β-ketoesters in the presence of a catalyst such as sulfuric acid.
Aplicaciones Científicas De Investigación
7-methoxy-6-methyl-4-phenyl-2H-chromen-2-one has been extensively studied for its various biological activities such as anti-inflammatory, anticoagulant, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have antifungal and antibacterial properties.
Propiedades
Fórmula molecular |
C17H14O3 |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
7-methoxy-6-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-11-8-14-13(12-6-4-3-5-7-12)9-17(18)20-16(14)10-15(11)19-2/h3-10H,1-2H3 |
Clave InChI |
ZTWBCVGFMSMZEY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=CC=CC=C3)OC |
SMILES canónico |
CC1=CC2=C(C=C1OC)OC(=O)C=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287759.png)
![6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287761.png)

![1,4-Bis{4-[2-(benzyloxy)ethoxy]-4-methyl-2-pentynyl}piperazine](/img/structure/B287766.png)
![1,4-Bis{4-[2-(benzhydryloxy)ethoxy]-2-butynyl}piperazine](/img/structure/B287767.png)
![1-{4-[2-(Benzhydryloxy)ethoxy]-4-methyl-2-pentynyl}piperidine](/img/structure/B287768.png)
![1-{4-[2-(Diphenylmethoxy)ethoxy]-4-methylhex-2-yn-1-yl}piperidine](/img/structure/B287769.png)
![1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine](/img/structure/B287771.png)
![4-{4-[(3-Phenylprop-2-yn-1-yl)oxy]but-2-yn-1-yl}morpholine](/img/structure/B287774.png)
